BenchChemオンラインストアへようこそ!

2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid

ASCT2 inhibition glutamine transport cancer metabolism

This aminobutanoic acid derivative features a unique 2-hydroxy-5-methylphenyl substitution pattern absent from all published ASCT2 inhibitor series, making it a valuable building block for analog synthesis or a structurally divergent screening compound for novel target discovery. The free hydroxyl and allylamino groups provide reactive handles for further derivatization. Sourced at ≥90% purity, this unannotated screening library compound is ideal for exploratory phenotypic screening campaigns where novel mechanisms of action are sought. Not a substitute for functionally validated ASCT2 inhibitors; requires independent target validation.

Molecular Formula C14H18N2O4
Molecular Weight 278.308
CAS No. 1047682-49-4
Cat. No. B2439480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid
CAS1047682-49-4
Molecular FormulaC14H18N2O4
Molecular Weight278.308
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCC=C
InChIInChI=1S/C14H18N2O4/c1-3-6-15-11(14(19)20)8-13(18)16-10-7-9(2)4-5-12(10)17/h3-5,7,11,15,17H,1,6,8H2,2H3,(H,16,18)(H,19,20)
InChIKeyRZZWXHINVARHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid (CAS 1047682-49-4): Structural Identity and Compound Class


2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid (CAS 1047682-49-4) is a synthetic organic compound with a molecular formula of C₁₄H₁₈N₂O₄ and a molecular weight of 278.30 g/mol [1]. Structurally, it is a substituted aminobutanoic acid derivative, featuring an allylamino group at the 2-position and a 2-hydroxy-5-methylphenyl carboxamide moiety at the 4-position. The compound is cataloged in PubChem under CID 18581186 and is commercially available as a screening compound (e.g., Life Chemicals product code F2721-0724) [2]. Its core scaffold places it within the broader class of aminobutanoic acid-based molecules, a family that includes known inhibitors of the alanine-serine-cysteine transporter 2 (ASCT2; SLC1A5) [3].

Why Generic Substitution of 2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid Fails: The Unannotated Screening Compound Problem


In the aminobutanoic acid class, subtle structural variations produce large differences in target engagement and biological activity. For example, the clinically investigated ASCT2 inhibitors compound 20k and compound 25e achieve tumor growth inhibition (TGI) values of 65% and 70%, respectively, in A549 xenograft models, whereas the structurally related V-9302 achieves only 29% TGI under comparable conditions [1]. The target compound, identified as a screening library member (Life Chemicals F2721-0724), bears a distinctive 2-hydroxy-5-methylphenyl substitution pattern that is absent from the well-characterized ASCT2 inhibitors [2]. Without quantitative biochemical annotation against ASCT2 or any other defined target, this compound cannot be assumed to recapitulate the activity of its named analogs. Procurement decisions that substitute this compound for a functionally validated ASCT2 inhibitor risk experimental failure due to unknown potency, selectivity, and target engagement profiles.

Quantitative Differentiation Evidence for 2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid (CAS 1047682-49-4)


Critical Data Gap: Absence of ASCT2 Inhibitory Activity Annotation vs. Reference Inhibitors 20k, 25e, and V-9302

No peer-reviewed study, patent, or public bioassay database reports ASCT2 inhibitory activity for the target compound. In contrast, the reference aminobutanoic acid-based ASCT2 inhibitors compound 20k and compound 25e exhibit micromolar IC₅₀ values in both A549 and HEK293 cell-based glutamine uptake assays, and achieve tumor growth inhibition (TGI) of 65% and 70% at 25 mg/kg in A549 xenograft models, respectively, while V-9302 (a structurally distinct ASCT2 inhibitor) achieves only 29% TGI under the same conditions [1]. The target compound's ASCT2 activity is uncharacterized, making any assumption of functional equivalence to named ASCT2 inhibitors unsupported.

ASCT2 inhibition glutamine transport cancer metabolism

Physicochemical Differentiation: Topological Polar Surface Area (TPSA) and logP vs. Reference Aminobutanoic Acid-Based ASCT2 Inhibitors

The target compound exhibits a topological polar surface area (TPSA) of 98.7 Ų and an XLogP3-AA value of -0.8, as computed from its PubChem record [1]. In comparison, the well-characterized ASCT2 inhibitor compound 25e has a TPSA of 85.02 Ų and an XLogP of 7.02 [2]. The target compound is therefore substantially more polar and hydrophilic than 25e, with a TPSA approximately 13.7 Ų higher and an XLogP difference of approximately 7.8 units, suggesting markedly different membrane permeability and oral bioavailability potential. These physicochemical distinctions imply that the target compound occupies a different drug-likeness space and cannot be considered a direct substitute for 25e in cellular or in vivo studies where permeability is a critical parameter.

drug-likeness physicochemical properties ADME prediction

Hydrogen Bond Donor/Acceptor Profile Differentiation vs. Aminobutanoic Acid Scaffold Reference Compounds

The target compound possesses 4 hydrogen bond donors and 5 hydrogen bond acceptors [1]. In contrast, the core 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid (AABA) scaffold, from which potent ASCT2 inhibitors are derived, typically presents 3 donors and 6 acceptors depending on substitution [2]. The additional hydrogen bond donor in the target compound arises from the free hydroxyl group on the 2-hydroxy-5-methylphenyl ring, a structural feature absent in AABA-based inhibitors such as V-9302 and compound 25e. This difference may alter binding interactions with ASCT2 or other protein targets and affects solubility and formulation properties.

hydrogen bonding molecular recognition medicinal chemistry

Application Scenarios for 2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid (CAS 1047682-49-4) Based on Current Evidence


Chemical Starting Material for Synthesis of Novel Aminobutanoic Acid Derivatives

Given the compound's unique 2-hydroxy-5-methylphenyl substitution pattern, which is not present in any published ASCT2 inhibitor series, it may serve as a synthetic intermediate or building block for generating new analogs with potentially distinct biological profiles. The free hydroxyl and allylamino groups provide reactive handles for further derivatization [1]. However, this application is based solely on structural features; no synthetic protocols using this specific compound as a starting material have been published in peer-reviewed literature.

Negative Control or Selectivity Profiling in ASCT2 Inhibitor Screening Campaigns

Because the target compound lacks any documented ASCT2 inhibitory activity, it could—after experimental confirmation—potentially serve as a structurally related negative control in ASCT2 inhibitor screening assays. Its physicochemical properties (TPSA 98.7 Ų, XLogP -0.8) differ substantially from active inhibitors such as compound 25e (TPSA 85.02 Ų, XLogP 7.02) [2], meaning it would require independent validation to ensure it is not acting through alternative mechanisms before use as a control.

Physicochemical Reference Standard for HPLC or LC-MS Method Development

The compound is available at ≥90% purity from commercial suppliers (Life Chemicals F2721-0724) [1]. Its moderate molecular weight (278.30 g/mol) and distinct UV-absorbing aromatic moiety (2-hydroxy-5-methylphenyl group) may make it suitable as a reference standard for developing HPLC or LC-MS analytical methods for aminobutanoic acid derivatives. However, no published analytical method validation data exists for this specific compound.

Exploratory Fragment-Based or Phenotypic Screening

As an unannotated screening library compound, the target compound is appropriate for exploratory phenotypic screening campaigns where novel mechanisms of action are sought. Its structural divergence from known ASCT2 inhibitors, evidenced by the distinct 2-hydroxy-5-methylphenyl moiety and hydrogen bonding profile, may confer unexpected biological activities that could only be uncovered through unbiased screening approaches [1]. Procurement for this purpose must be accompanied by a clear understanding that no target annotation exists.

Quote Request

Request a Quote for 2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.